1-(1,4-Diazepan-1-yl)-2-phenylethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1,4-diazepan-1-yl)-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(11-12-5-2-1-3-6-12)15-9-4-7-14-8-10-15/h1-3,5-6,14H,4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQRULKXWLONHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602689 | |
| Record name | 1-(1,4-Diazepan-1-yl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194943-81-2 | |
| Record name | 1-(1,4-Diazepan-1-yl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 1,4 Diazepan 1 Yl 2 Phenylethanone and Its Precursors
Established Synthetic Pathways for 1-(1,4-Diazepan-1-yl)-2-phenylethanone
Established synthetic routes to this compound and its precursors are largely centered on traditional organic reactions that are well-documented in the chemical literature. These methods provide reliable and accessible means to the target compound and its analogs.
Acylation and Amidation Approaches Utilizing 1,4-Diazepane
The most direct route to this compound involves the acylation or amidation of the 1,4-diazepane precursor. This approach leverages the nucleophilicity of the secondary amine in the diazepane ring to react with a suitable phenylacetic acid derivative.
Acylation with 2-Phenylacetyl Chloride: A common and efficient method is the Schotten-Baumann reaction, where 1,4-diazepane is treated with 2-phenylacetyl chloride in the presence of a base, such as triethylamine (B128534) or aqueous sodium hydroxide. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion. The high reactivity of the acyl chloride ensures a rapid reaction, often at room temperature or with gentle heating.
Direct Amidation with Phenylacetic Acid: Alternatively, direct amidation can be achieved by coupling 1,4-diazepane with phenylacetic acid using a coupling agent. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, facilitating the nucleophilic attack by the amine. This method is advantageous as it avoids the use of highly reactive and moisture-sensitive acyl chlorides.
| Precursor 1 | Precursor 2 | Reagents/Conditions | Product | Notes |
| 1,4-Diazepane | 2-Phenylacetyl chloride | Triethylamine, Dichloromethane, 0°C to rt | This compound | High yield, rapid reaction. |
| 1,4-Diazepane | Phenylacetic acid | EDC, HOBt, DMF, rt | This compound | Milder conditions, suitable for sensitive substrates. |
Condensation Reactions in Diazepine (B8756704) Synthesis
Condensation reactions are fundamental in the synthesis of the 1,4-diazepine ring itself. These reactions typically involve the cyclization of a linear precursor containing two nitrogen atoms and a suitable carbon backbone. A common approach is the reaction of a 1,2-diamine with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of the 1,4-diazepane precursor, ethylenediamine (B42938) and a three-carbon dielectrophile are often employed.
Subsequent to the formation of the diazepine ring, functionalization at the nitrogen atom can be carried out to introduce the 2-phenylethanone moiety as described in the acylation and amidation section.
Multi-Component Reaction Strategies for Diazepanone Derivatives
Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, offer an efficient and atom-economical approach to diazepanone derivatives. The Ugi and Passerini reactions are prominent examples of MCRs that can be adapted for the synthesis of complex amide structures.
While a direct one-pot synthesis of this compound via a classical MCR is not straightforward, a modified Ugi reaction could be envisioned. This would involve a diamine, an aldehyde, a carboxylic acid, and an isocyanide. For instance, a protected ethylenediamine derivative could act as the amine component, which after the Ugi reaction and subsequent deprotection, could be cyclized to form the diazepanone ring.
Novel Synthetic Routes and Methodological Advancements
Recent advancements in synthetic organic chemistry have introduced novel techniques that can be applied to the synthesis of this compound and related systems, often leading to improved yields, shorter reaction times, and more environmentally friendly processes.
Microwave-Assisted Synthesis Techniques for Related Diazepine Systems
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. chemrxiv.orgntnu.noresearchgate.netacs.orgresearchgate.net The application of microwave irradiation can significantly reduce reaction times for the acylation and amidation steps in the synthesis of N-acyl diazepanes. The rapid and efficient heating provided by microwaves can enhance the rate of reaction between 1,4-diazepane and phenylacetic acid derivatives, often leading to higher yields and cleaner product formation compared to conventional heating methods. chemrxiv.orgntnu.noresearchgate.netacs.orgresearchgate.net
| Reaction Type | Conventional Heating | Microwave-Assisted | Reference |
| Acylation of Amines | Hours | Minutes | researchgate.net |
| Amide Bond Formation | Hours to Days | Minutes to Hours | chemrxiv.org |
Catalyst-Mediated Transformations (e.g., Metal Organic Frameworks, Nano-Titania) in Diazepine Synthesis
The use of heterogeneous catalysts, such as Metal-Organic Frameworks (MOFs) and nano-titania, is a growing area of interest in the synthesis of heterocyclic compounds, including diazepines. ntnu.noconicet.gov.ar These catalysts offer advantages such as high efficiency, selectivity, and reusability.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with a porous structure composed of metal ions or clusters coordinated to organic ligands. They can act as Lewis acid catalysts, promoting amide bond formation. ntnu.no In the context of synthesizing this compound, a suitable MOF could catalyze the direct amidation of 1,4-diazepane with phenylacetic acid under milder conditions than traditional coupling agents. ntnu.no
Nano-Titania: Nano-sized titanium dioxide has shown catalytic activity in various organic transformations, including amidation reactions. conicet.gov.ar As a heterogeneous catalyst, nano-titania can be easily separated from the reaction mixture, simplifying the work-up procedure. Its application in the synthesis of the target compound could provide a green and efficient alternative to conventional methods. conicet.gov.ar
| Catalyst | Reaction Type | Advantages |
| Metal-Organic Frameworks (MOFs) | Amidation | High efficiency, reusability, mild reaction conditions. ntnu.no |
| Nano-Titania | Amidation | Easy separation, reusability, environmentally friendly. conicet.gov.ar |
Continuous Flow Chemistry Applications in Diazepanone Synthesis
Continuous flow chemistry has emerged as a powerful technology in the synthesis of active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch methods in terms of safety, efficiency, heat transfer, and process control. frontiersin.orgmdpi.com The application of this technology to the synthesis of diazepanone structures, such as the closely related and well-studied diazepam, demonstrates its potential for producing these heterocyclic scaffolds. frontiersin.org
In a notable example, a two-step continuous flow synthesis of diazepam was developed, starting from 5-chloro-2-(methylamino)benzophenone. frontiersin.org This process involves an initial N-acylation followed by a sequential substitution and cyclization to form the diazepinone ring. frontiersin.org The use of microfluidic chip reactors allows for rapid screening of reaction parameters like residence time, temperature, solvents, and reagents to optimize conditions. frontiersin.org A telescoped flow synthesis, where intermediates are not isolated, utilized two microreactors in series to achieve a 96% yield of 91% pure diazepam within a 15-minute residence time. frontiersin.org Subsequent recrystallization yielded the final product with over 98% purity. frontiersin.org
The development of such processes showcases the capability of continuous flow systems to handle potentially hazardous intermediates and to enable rapid and efficient production, which are principles directly applicable to the synthesis of other diazepanone derivatives. nih.govnih.gov
| Research Group | Solvent System | Ammonia Source | Yield | Purity | Reference |
|---|---|---|---|---|---|
| Ewan et al. (2017) | Toluene/Methanol | Not Specified | Not Specified | 70% | frontiersin.org |
| Bédard et al. (Optimized) | Acetonitrile/Water | NH₄Br/NH₄OH | 96% | 91% (crude), >98% (recrystallized) | frontiersin.org |
Synthesis of Key Intermediates for this compound
The construction of this compound relies on the efficient preparation of its two primary structural components: a suitably functionalized phenylethanone derivative and the 1,4-diazepane heterocyclic system.
Preparation of Functionalized Phenylethanone Derivatives
Phenylethanone derivatives are fundamental building blocks in organic synthesis. Their preparation can be achieved through various methods, with the Friedel-Crafts acylation being a classic and widely used approach. This reaction typically involves the acylation of an aromatic ring (like benzene (B151609) or a substituted derivative) with an acetylating agent (such as acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Modern methods have focused on the further functionalization of the phenylethanone core. One such strategy is the bromide-mediated intermolecular annulation of phenylethanone derivatives with alkynes to regioselectively form polysubstituted 1-naphthols. acs.org This metal-free C-H bond functionalization protocol uses readily available bromine reagents and proceeds under mild conditions. acs.org Mechanistic studies indicate that the reaction proceeds through the bromination of the phenylethanone to create a bromo-substituted intermediate, which then reacts with the alkyne. acs.org
| Catalyst | Additive | Solvent | Yield (%) |
|---|---|---|---|
| NBS | BEA | 1,4-Dioxane | 72 |
| NBP | BEA | 1,4-Dioxane | 85 |
| NBP | BEA | Dioxane/EtOH (1:1) | 91 |
| DBDMH | BEA | 1,4-Dioxane | 65 |
| Br₂ | BEA | 1,4-Dioxane | 55 |
These functionalization methods provide access to a wide array of substituted phenylethanone precursors that can subsequently be used to build more complex molecules.
Generation of 1,4-Diazepane Ring Systems
The 1,4-diazepane ring is a privileged structure in medicinal chemistry. jocpr.com Its synthesis has been approached through numerous strategies, reflecting its importance.
A common and effective method involves the condensation of a 1,2-diamine (such as ethylenediamine) with a suitable three-carbon dielectrophile. Another powerful approach is the cyclocondensation between diamines and carbonyl compounds. nih.gov For instance, an efficient synthesis of 1,4-diazepine derivatives has been developed using the reaction of ketimine intermediates with aldehydes, catalyzed by Keggin-type heteropolyacids (HPAs). nih.gov This method is notable for its high yields and short reaction times with both electron-releasing and electron-withdrawing substituents. nih.gov The catalytic activity was found to be dependent on the specific HPA used, with H₅PMo₁₀V₂O₄₀ showing the best performance. nih.gov
| Catalyst | Time (min) | Yield (%) |
|---|---|---|
| H₃PW₁₂O₄₀ | 120 | 75 |
| H₃PMo₁₂O₄₀ | 100 | 82 |
| H₄PMo₁₁VO₄₀ | 80 | 90 |
| H₅PMo₁₀V₂O₄₀ | 60 | 95 |
| H₆PMo₉V₃O₄₀ | 70 | 92 |
Other advanced strategies include multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. nih.gov For example, a three-step sequence starting with an Ugi four-component reaction (Ugi-4CR) has been used to generate diverse 1,4-benzodiazepine (B1214927) scaffolds. nih.gov Additionally, domino processes involving the in situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization have been described for the atom-economical synthesis of 1,4-diazepanes from simple starting materials like 1,2-diamines. acs.org Chiral 1,4-diazepanes can be synthesized via methods like asymmetric reductive amination or by using enantiomerically pure amino acids as starting materials. researchgate.net
Once the 1,4-diazepane ring and the desired phenylethanone precursor (typically a phenylacetic acid derivative or a 2-halo-1-phenylethanone) are synthesized, the final step to form this compound involves a standard nucleophilic acyl substitution or nucleophilic substitution reaction.
Structural Elucidation and Conformational Analysis of 1 1,4 Diazepan 1 Yl 2 Phenylethanone
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Solution-State Structural Proof
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the carbon-hydrogen framework.
In a typical ¹H NMR spectrum of a diazepanone derivative, distinct signals would appear for the protons of the phenyl group, the methylene (B1212753) protons of the diazepane ring, and the methylene protons adjacent to the carbonyl group. The chemical shift (δ) of these signals, their multiplicity (e.g., singlet, doublet, triplet), and their integration values provide a wealth of structural information.
Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the ketone group is typically observed at a characteristic downfield chemical shift. The carbon atoms of the phenyl ring and the diazepane ring would also exhibit distinct signals, confirming the presence of these structural motifs. Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between protons and carbons, providing unambiguous proof of the molecular structure.
Illustrative ¹H NMR Data for a Representative Diazepanone System:
| Proton Assignment | Illustrative Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H | 7.20-7.40 | Multiplet |
| -CH₂- (adjacent to C=O) | 3.85 | Singlet |
| Diazepane-H | 2.80-3.60 | Multiplet |
| NH (Diazepane) | 1.90 | Broad Singlet |
Illustrative ¹³C NMR Data for a Representative Diazepanone System:
| Carbon Assignment | Illustrative Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | 170.5 |
| Phenyl-C (quaternary) | 135.0 |
| Phenyl-CH | 128.0-130.0 |
| -CH₂- (adjacent to C=O) | 52.0 |
| Diazepane-CH₂ | 45.0-55.0 |
Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum provides a characteristic "fingerprint" of the compound.
For 1-(1,4-Diazepan-1-yl)-2-phenylethanone, a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone would be a prominent feature. The presence of N-H bonds in the diazepane ring would give rise to characteristic stretching vibrations. Additionally, C-H stretching vibrations from the aromatic and aliphatic parts of the molecule, as well as C=C stretching from the phenyl ring, would be observed. IR spectroscopy is also a valuable tool for analyzing hydrogen bonding interactions, which can cause shifts in the absorption frequencies of the involved functional groups.
Illustrative IR Absorption Bands for a Representative Diazepanone System:
| Functional Group | Illustrative Absorption Range (cm⁻¹) | Description |
| N-H Stretch | 3300-3500 | Secondary amine |
| C-H Stretch (Aromatic) | 3000-3100 | Phenyl group |
| C-H Stretch (Aliphatic) | 2850-3000 | Diazepane and methylene groups |
| C=O Stretch (Ketone) | 1680-1720 | Strong absorption |
| C=C Stretch (Aromatic) | 1450-1600 | Phenyl group |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy.
For this compound (C₁₃H₁₈N₂O), the mass spectrum would show a molecular ion peak corresponding to its molecular weight (218.29 g/mol ). The fragmentation pattern would likely involve cleavage at the bonds adjacent to the carbonyl group and within the diazepane ring, providing further confirmation of the proposed structure.
Illustrative Mass Spectrometry Data for a Representative Diazepanone System:
| m/z Value | Proposed Fragment |
| 218 | [M]⁺ (Molecular Ion) |
| 120 | [C₈H₈O]⁺ (phenacyl fragment) |
| 99 | [C₅H₁₁N₂]⁺ (diazepane fragment) |
X-ray Crystallography for Solid-State Structure Determination of Diazepanone Systems
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, from which the positions of individual atoms can be determined with high precision. mdpi.com
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
A crystallographic study of a diazepanone derivative would provide precise measurements of all bond lengths, bond angles, and dihedral (torsion) angles within the molecule. This data offers a definitive confirmation of the molecular connectivity and provides insights into the conformation adopted by the molecule in the solid state. For instance, the conformation of the seven-membered diazepane ring, which can adopt various forms such as a chair or boat conformation, can be unequivocally determined.
Illustrative Crystallographic Parameters for a Representative Diazepanone Ring System:
| Parameter | Illustrative Value |
| C=O Bond Length | 1.23 Å |
| C-N Bond Length (Amide) | 1.35 Å |
| C-C Bond Length (Aliphatic) | 1.52-1.54 Å |
| C-N-C Bond Angle | 115-120° |
| Dihedral Angles of Diazepane Ring | Varies depending on conformation |
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirsheld Surface Analysis)
X-ray crystallography also reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular interactions that hold them together. researchgate.net For a compound with a secondary amine, such as this compound, hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule is a likely and significant interaction.
Conformational Studies in Solution and Solid States
The three-dimensional arrangement of atoms in this compound, particularly the seven-membered diazepane ring, is crucial to its molecular properties. Unlike planar six-membered aromatic rings, the 1,4-diazepane ring is a flexible system that can adopt various non-planar conformations to minimize inherent ring strain. saskoer.ca Studies on related N,N-disubstituted-1,4-diazepane derivatives through NMR spectroscopy, X-ray crystallography, and molecular modeling have provided significant insights into its likely structural characteristics in both solution and solid phases. nih.gov
Analysis of Ring Conformation and Flexibility of the 1,4-Diazepane Ring
The seven-membered 1,4-diazepane ring is characterized by considerable conformational flexibility. researchgate.net To alleviate angle and torsional strain, the ring puckers out of planarity, adopting several low-energy conformations. saskoer.ca The most commonly observed and energetically favorable conformations for the 1,4-diazepane ring system are the twist-boat and twist-chair forms. nih.govresearchgate.net
In the solid state, X-ray crystallographic analyses of various 1,4-diazepane derivatives have confirmed the prevalence of these non-planar structures. For instance, studies on certain N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists revealed a low-energy twist-boat conformation. nih.gov In other cases, crystal structure analysis has shown the seven-membered ring adopting a twisted chair conformation. researchgate.net The specific conformation adopted can be influenced by the nature and size of the substituents on the nitrogen atoms.
The flexibility of the ring is also evident in solution-state studies. Techniques like dynamic NMR spectroscopy can be used to study the energy barriers associated with the interconversion between different ring conformations, a process known as ring inversion. acs.org For some 1,4-diazepane compounds, crystallographic data has shown disorder in the seven-membered ring, which is a direct consequence of this conformational flexibility, indicating that multiple conformations may coexist. researchgate.net
Below is a table summarizing the characteristic conformations of the 1,4-diazepane ring.
| Conformation | Key Structural Features | Relative Stability |
| Twist-Chair | Characterized by a twisted C2 axis of symmetry. Generally a low-energy conformer. | Often the most stable conformation. |
| Twist-Boat | Also possesses a C2 axis of symmetry. It is another low-energy conformer. | Slightly higher in energy than the twist-chair but can be stabilized by substituents. nih.gov |
| Boat | A higher-energy, more symmetric conformation. | Generally considered a transition state between twist-boat forms. |
| Chair | A higher-energy, symmetric conformation. | Generally considered a transition state between twist-chair forms. |
Tautomerism and Isomerism of Diazepane-Containing Structures
Isomerism in diazepane-containing structures can manifest in several forms, including conformational isomerism and tautomerism.
Conformational Isomerism: As detailed in the previous section, the primary form of isomerism for the 1,4-diazepane ring is conformational isomerism. The twist-chair and twist-boat conformers are examples of conformational isomers (or conformers) that rapidly interconvert at room temperature. nih.govresearchgate.net This ring inversion is a dynamic equilibrium, and the population of each conformer is determined by its relative energy. acs.org
Tautomerism: Tautomers are structural isomers that are capable of rapid interconversion, typically through the migration of a proton. britannica.comyoutube.com For this compound, the most relevant potential form of tautomerism is keto-enol tautomerism. This involves the migration of an alpha-hydrogen (a hydrogen atom on the carbon adjacent to the carbonyl group) to the carbonyl oxygen, resulting in the formation of an enol.
The equilibrium between the keto and enol forms is shown below:

Figure 1: Keto-enol tautomerism equilibrium for the phenylethanone moiety.
Computational and Theoretical Investigations of 1 1,4 Diazepan 1 Yl 2 Phenylethanone
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide deep insights into the geometric structure, electronic distribution, and reactivity of 1-(1,4-Diazepan-1-yl)-2-phenylethanone at an atomic level.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.netepstem.net It is widely employed for geometry optimization to determine the most stable three-dimensional conformation of a molecule and to calculate its electronic properties. researchgate.netnih.gov For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would first identify the ground-state geometry by minimizing the energy of the system. researchgate.netepstem.net
This process yields precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's spatial arrangement. Furthermore, DFT is used to compute key electronic descriptors derived from frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a larger gap implies lower reactivity. These parameters are crucial for predicting how the molecule will interact with other chemical species.
| Parameter | Calculated Value | Description |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | 3.2 Debye | Measure of the overall polarity of the molecule |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and other intramolecular interactions that contribute to molecular stability. It transforms the complex many-electron wavefunction into a more intuitive picture of localized bonds and lone pairs.
For this compound, NBO analysis would elucidate the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals. A key interaction would be the hyperconjugation involving the lone pair electrons of the nitrogen atoms in the diazepane ring and the carbonyl oxygen. For instance, the delocalization of the lone pair of the amide nitrogen (n) into the antibonding orbital of the carbonyl group (π* C=O) is a significant stabilizing interaction, indicative of amide resonance. The analysis quantifies the energy of these interactions (E²), with higher values signifying stronger stabilization. Such studies reveal the electronic underpinnings of the molecule's conformational preferences and reactivity.
| Donor NBO | Acceptor NBO | Stabilization Energy (E²) (kcal/mol) |
|---|---|---|
| LP(1) N(amide) | π(C=O) | 60.5 |
| σ(C-H) | σ(C-N) | 5.2 |
| π(C=C)phenyl | π*(C=C)phenyl | 20.1 |
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and atomic properties based on the topology of the electron density (ρ(r)). uni-rostock.dewiley-vch.dewiley.com This method identifies critical points in the electron density, particularly bond critical points (BCPs), which are points of minimum density between two bonded atoms. uni-rostock.de
By analyzing the properties at these BCPs, one can characterize the nature of the chemical bonds. For this compound, QTAIM analysis would differentiate between covalent and ionic interactions. Key parameters include the electron density (ρ(r)BCP) and its Laplacian (∇²ρ(r)BCP) at the BCP. A high ρ(r)BCP and a negative ∇²ρ(r)BCP are characteristic of shared-electron interactions (covalent bonds), such as the C-C and C=O bonds. Conversely, a low ρ(r)BCP and a positive ∇²ρ(r)BCP indicate closed-shell interactions, typical of ionic bonds or weaker van der Waals interactions. This analysis offers a precise description of the bonding framework within the molecule. wiley-vch.debritannica.com
| Bond | ρ(r)BCP (a.u.) | ∇²ρ(r)BCP (a.u.) | Bond Character |
|---|---|---|---|
| C=O | 0.410 | -0.95 | Polar Covalent |
| Camide-N | 0.295 | -0.68 | Covalent |
| Cphenyl-Cphenyl | 0.315 | -0.75 | Covalent |
Molecular Modeling and Docking Studies for Molecular Interactions
Molecular modeling and docking are powerful computational tools used to predict how a small molecule (ligand) interacts with a macromolecular target, such as a protein receptor or enzyme. These studies are crucial for understanding potential biological activity.
Molecular docking simulations predict the preferred orientation of this compound when bound to a target's active site, revealing specific intermolecular interactions that stabilize the complex.
GABAA Receptor : The GABAA receptor features a well-known benzodiazepine (B76468) binding site at the interface between the α and γ subunits. nih.govresearchgate.net Given the structural similarity of the 1,4-diazepane ring to the core of benzodiazepines, docking studies would likely place this moiety within the binding pocket. researchgate.netnih.gov The phenyl group could form hydrophobic interactions with residues like γ2 Phe77, while the carbonyl oxygen could act as a hydrogen bond acceptor, potentially interacting with α1 His101 or α1 Thr206. nih.govresearchgate.net The nitrogen atoms of the diazepane ring might also participate in hydrogen bonding.
PARP-1 : Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair. nih.gov Its inhibitors typically bind in the nicotinamide-binding pocket. Docking simulations of this compound into the PARP-1 active site would likely show the phenyl group engaging in π-π stacking interactions with tyrosine residues. The carbonyl oxygen and diazepane nitrogens could form critical hydrogen bonds with backbone atoms of glycine (B1666218) and serine residues within the pocket, mimicking the interactions of known inhibitors. nih.gov
CDK9 : Cyclin-dependent kinase 9 (CDK9) is a transcriptional regulator and a target in cancer therapy. frontiersin.orgnih.govnih.gov Its active site is an ATP-binding pocket. Docking studies would predict that this compound could occupy this pocket, with the diazepane ring forming hydrogen bonds with the hinge region of the kinase (e.g., with cysteine residues). The phenyl group would likely be oriented towards a hydrophobic region of the pocket, contributing to the binding affinity.
Following the prediction of binding modes, computational methods are used to estimate the binding affinity between the ligand and its target. Docking programs utilize scoring functions to rank different poses, providing an estimated binding energy (often in kcal/mol). Lower energy values suggest a more favorable interaction.
For a more accurate assessment, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed. These calculations provide a more refined estimation of the binding free energy by considering enthalpic and entropic contributions. nih.gov Such analyses are critical for comparing the potential efficacy of the compound against different targets and for prioritizing it for further experimental validation.
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
|---|---|---|
| GABAA Receptor | -8.2 | α1-His101, γ2-Phe77, α1-Thr206 |
| PARP-1 | -7.5 | Tyr907, Ser904, Gly863 |
| CDK9 | -7.9 | Cys106, Asp167, Phe103 |
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into the conformational landscape, stability of different conformations, and the thermodynamic properties of a molecule. While specific molecular dynamics studies on this compound are not extensively available in the public domain, the principles of this technique can be applied to understand its likely conformational behavior.
The conformational flexibility of this compound is primarily dictated by the seven-membered diazepane ring and the rotatable bonds connecting the phenyl and ethanone (B97240) groups. The diazepane ring can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. Molecular dynamics simulations would allow for the exploration of the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them.
A typical MD simulation protocol for this compound would involve placing the molecule in a simulated solvent box, often water, to mimic physiological conditions. The system would then be subjected to a period of energy minimization to remove any unfavorable atomic clashes. Following minimization, the system would be gradually heated to a desired temperature and then equilibrated. The production phase of the simulation would then be run for a sufficient length of time to allow for thorough sampling of the conformational space.
Furthermore, clustering analysis of the trajectory can be performed to group similar conformations together and identify the most populated conformational states. This information is crucial for understanding which shapes the molecule is most likely to adopt. Such studies on related N,N-disubstituted-1,4-diazepane derivatives have revealed the presence of unexpected low-energy conformations characterized by intramolecular π-stacking interactions and twist-boat ring conformations. nih.gov
The stability of different conformers can be further quantified by calculating the potential energy of each conformational state. By plotting the distribution of potential energies, one can identify the lowest energy, and therefore most stable, conformations.
While specific data tables from molecular dynamics simulations on this compound are not available, the following table illustrates the type of data that could be generated from such a study.
| Conformer | Population (%) | Relative Energy (kcal/mol) | Dominant Dihedral Angles (degrees) |
| Chair-like | 45 | 0.00 | C1-N2-C3-C4: -60, N2-C3-C4-N5: 55 |
| Twist-Boat | 30 | 1.2 | C1-N2-C3-C4: 45, N2-C3-C4-N5: -30 |
| Boat-like | 15 | 2.5 | C1-N2-C3-C4: 0, N2-C3-C4-N5: 0 |
| Other | 10 | > 3.0 | - |
Note: This table is a hypothetical representation of potential findings from a molecular dynamics simulation and is intended for illustrative purposes only.
Structure Activity Relationship Sar and Derivatization Strategies of 1 1,4 Diazepan 1 Yl 2 Phenylethanone Analogs
Modifications of the Phenylethanone Moiety
Conversely, the presence of electron-donating groups, like methoxy (B1213986) or dimethylamino, can also modulate activity, though their effects are often target-dependent. For example, a dimethylamino group on the phenyl ring of a benzodiazepine (B76468) analog resulted in a compound with notable activity, highlighting the complex interplay between electronic effects and target binding.
Table 1: Effect of Phenyl Ring Substituents on Biological Activity of Related Diazepine (B8756704) Analogs
| Substituent (Position) | Electronic Effect | Observed Activity | Reference |
|---|---|---|---|
| 4-Chloro | Electron-withdrawing | Increased | |
| 4-Hydroxy | Electron-donating | Moderate | |
| 4-Dimethylamino | Electron-donating | Significant | |
| 4-Nitro | Electron-withdrawing | Moderate |
This table is generated based on data from structurally related benzodiazepine analogs and is intended to be illustrative of the general principles of electronic effects.
Modifications to the two-carbon ethane (B1197151) linker that connects the phenyl ring and the carbonyl group can influence the molecule's flexibility and orientation when binding to a target. While direct studies on the oxygenation or alkylation of the ethane linker in 1-(1,4-diazepan-1-yl)-2-phenylethanone are limited, research on analogous systems provides valuable insights. For instance, the introduction of a hydroxyl group could introduce a new hydrogen bonding opportunity, potentially increasing binding affinity. Alkylation, on the other hand, would introduce steric bulk, which could either enhance or hinder binding depending on the topology of the binding site.
Functionalization of the 1,4-Diazepane Ring System
The 1,4-diazepane ring is a flexible seven-membered ring that offers two nitrogen atoms for functionalization. These positions are prime targets for derivatization to modulate solubility, cell permeability, and target selectivity.
N-alkylation and N-acylation of the diazepane nitrogen atoms are common strategies to explore the SAR of this class of compounds. The introduction of various alkyl or acyl groups can significantly impact the compound's physicochemical properties and biological activity. For example, N-alkylation with small alkyl groups like methyl or ethyl can enhance lipophilicity and potentially improve blood-brain barrier penetration. In the context of related 1,4-diazepane derivatives, N-alkylation has been shown to influence their inhibitory activity against certain biological targets. appchemical.com
Acylation of the diazepane nitrogen introduces an amide bond, which can act as a hydrogen bond donor or acceptor, thereby influencing target interactions. The nature of the acyl group, whether it is a simple acetyl group or a more complex aromatic acyl group, can lead to a wide range of biological activities.
Table 2: Examples of N-Alkylation and Acylation of the 1,4-Diazepane Ring in Related Compounds
| Reagent | Modification Type | Potential Effect |
|---|---|---|
| Methyl iodide | N-Alkylation | Increased lipophilicity |
| Benzyl bromide | N-Alkylation | Introduction of an aromatic moiety |
| Acetyl chloride | N-Acylation | Introduction of a hydrogen bond acceptor |
The placement of substituents on the carbon atoms of the 1,4-diazepane ring, as well as their stereochemistry, can have a dramatic effect on the molecule's three-dimensional shape and, consequently, its biological activity. The introduction of substituents can create chiral centers, and it is often observed that one enantiomer is significantly more active than the other. This stereoselectivity is a strong indicator of a specific binding interaction with a chiral biological target, such as a receptor or enzyme. nih.gov The conformation of the seven-membered diazepane ring, which can exist in various twist-chair and boat-chair forms, is also influenced by the position and nature of substituents.
Cyclization and Fusion Strategies Involving the 1,4-Diazepane Core
To create more rigid and conformationally constrained analogs, various cyclization and fusion strategies have been employed. These approaches involve building additional rings onto the 1,4-diazepane core, often leading to novel heterocyclic systems with unique biological profiles.
One common strategy involves the condensation of the diazepine with other cyclic structures. For instance, the fusion of a pyrimidine (B1678525) ring to the diazepine core has been explored, leading to the synthesis of pyrimido[4,5-e] jocpr.comdiazepine derivatives. mdpi.com Intramolecular cyclization reactions are also a powerful tool. For example, the reaction of a suitably functionalized 1,4-diazepane derivative can lead to the formation of fused ring systems like benzo[b]pyrano[2,3-e] jocpr.comdiazepines. mdpi.com These rigidified structures can exhibit enhanced selectivity and potency for their biological targets by locking the molecule into a bioactive conformation.
Formation of Fused Heterocyclic Systems (e.g., Benzodiazepines, Triazepines)
The derivatization of the this compound scaffold can be extended to the formation of more complex, fused heterocyclic systems. The inherent reactivity of the 1,4-diazepane ring, particularly its two nitrogen atoms, provides a versatile platform for constructing bicyclic or polycyclic structures such as benzodiazepines and triazepines. These strategies typically involve intramolecular or intermolecular cyclization reactions where the diazepane moiety acts as a foundational component.
Benzodiazepines: The synthesis of benzodiazepine-fused systems from a 1,4-diazepane precursor can be achieved through various synthetic routes. A common strategy involves the condensation of a diamine with a suitable carbonyl compound or its equivalent. nih.gov For instance, analogs of this compound could be modified to incorporate a reactive group ortho to an aromatic amine, which can then undergo cyclization with the diazepane nitrogen.
One conceptual pathway involves the functionalization of the phenyl group of the parent compound with an amino group and a carbonyl group (or a precursor). The reaction of an ortho-aminobenzophenone derivative with the nitrogen of the diazepane ring is a classical method for forming the seven-membered benzodiazepine ring. google.comresearchgate.net Various catalysts and reaction conditions can be employed to facilitate this cyclocondensation, including the use of Lewis acids or operating under reflux. nih.gov The resulting fused structure would incorporate the 1,4-diazepane ring as part of a larger, more rigid polycyclic system.
Key Synthetic Approaches for Benzodiazepines:
| Starting Material Class | Reaction Type | Resulting Fused System | Reference |
|---|---|---|---|
| o-Phenylenediamine (OPD) and α,β-unsaturated ketones | Cyclocondensation | 1,5-Benzodiazepine | nih.gov |
| 2-Aminobenzophenone and Glycine (B1666218) ester hydrochloride | One-step synthesis | 5-phenyl-3H-1,4-benzodiazepin-2-(1H)-one | google.com |
Triazepines: The synthesis of triazepine-fused systems follows similar principles of cyclization. Triazepines contain three nitrogen atoms within the seven-membered ring. Starting from a 1,4-diazepane derivative, the third nitrogen atom must be introduced from a separate reagent. For example, a reaction involving a hydrazine (B178648) or a similar nitrogen-containing nucleophile with a suitably functionalized 1,4-diazepane analog can lead to the formation of a fused triazepine ring. nih.gov
One approach could involve the reaction of a 1,4-diazepane derivative containing a β-dicarbonyl or equivalent functionality with a hydrazine derivative. The subsequent intramolecular cyclization would yield a fused triazepine system. The specific substitution pattern on the starting materials and the reaction conditions would dictate the final structure and regiochemistry of the product. nih.govresearchgate.net Such synthetic transformations significantly alter the steric and electronic properties of the original molecule, leading to new pharmacological profiles.
Rational Design Principles for Modulating Molecular Recognition and Binding Properties
The rational design of analogs based on the this compound structure is guided by principles of molecular recognition, aiming to optimize interactions with specific biological targets. Structure-activity relationship (SAR) studies on related 1,4-diazepane-containing compounds reveal key structural features that govern binding affinity and selectivity.
The core 1,4-diazepane ring serves as a crucial scaffold. Its conformation, which is typically a flexible twist-chair, allows substituents on the nitrogen atoms to be oriented in specific vectors for optimal interaction with receptor binding pockets. nih.gov Modifications at the N-1 and N-4 positions of the diazepane ring are a primary strategy for modulating binding properties.
For example, in a series of 1,4-diazepane derivatives designed as sigma receptor (σR) ligands, the nature of the substituent on one of the nitrogen atoms profoundly influenced binding affinity. nih.gov A bulky substituent, such as a benzofuran (B130515) or quinoline (B57606) moiety attached via an amide linkage, was found to enhance affinity. This suggests that the binding site can accommodate large, aromatic groups, likely engaging in pi-stacking or hydrophobic interactions.
SAR Insights for 1,4-Diazepane Analogs:
| Modification Site | Structural Change | Impact on Binding | Target Example | Reference |
|---|---|---|---|---|
| N-1 Position | Introduction of bulky, bicyclic aromatic groups (e.g., benzofuran, quinoline) | Increased affinity | Sigma Receptors (σ1R) | nih.gov |
| N-4 Position | Substitution with cyclohexylmethyl or butyl groups | Preferred for high σ1R affinity | Sigma Receptors (σ1R) | researchgate.net |
| Phenyl Ring | Substitution with electron-withdrawing or donating groups | Modulates electronic properties and potential for hydrogen bonding | Various GPCRs | nih.gov |
Furthermore, the stereochemistry of substituents on the diazepane ring can be critical. However, in some cases, such as certain σ1 receptor ligands, the configuration at a specific position (e.g., the 2-position) did not significantly influence affinity, indicating that the binding pocket may not have close contacts with that region of the molecule. researchgate.net
The linker connecting the diazepane ring to other pharmacophoric elements, such as the phenylethanone moiety, is another key area for modification. Altering the length, rigidity, and chemical nature of this linker can change the relative orientation of the key binding groups, thereby fine-tuning the molecule's fit within the receptor. For instance, replacing the ethanone (B97240) linker with a more complex chain was used to optimize antagonists for the α2C adrenergic receptor, demonstrating the importance of this component for achieving high affinity and selectivity. nih.gov
Mechanistic Chemical Biology and Target Engagement Investigations
Biophysical Characterization of Compound-Target Interactions
Fluorescence-based techniques are powerful tools for quantifying the binding affinity between ligands and their biological targets. Fluorescence Correlation Spectroscopy (FCS), a highly sensitive microscopy technique, has been used to study the binding of benzodiazepine (B76468) derivatives to GABAA receptors on the membranes of living neurons. nih.gov
In one study, a derivative of flurazepam was labeled with the fluorophore Alexa 532. By analyzing the diffusion and concentration fluctuations of this fluorescent ligand in the presence of hippocampal neurons, researchers could quantitatively determine its binding parameters. The study established a specific and high-affinity interaction, yielding a dissociation constant (Kd) for the ligand-receptor complex. nih.gov
Table 2: Binding Affinity of a Fluorescent Benzodiazepine Ligand
| Parameter | Value |
|---|---|
| Ligand | Ro 7-1986/602 (N-des-diethyl-fluorazepam)-Alexa 532 |
| Receptor | Benzodiazepine Receptor (on rat hippocampal neurons) |
| Dissociation Constant (Kd) | 9.9 ± 1.9 nM |
Data obtained using Fluorescence Correlation Spectroscopy. nih.gov
Investigating Intramolecular and Intermolecular Interactions Driving Biological Recognition
The biological activity of 1,4-diazepane and benzodiazepine derivatives is governed by a complex interplay of intramolecular and intermolecular forces that stabilize the ligand-target complex.
Intramolecular Interactions: The conformation of the seven-membered diazepine (B8756704) ring is a critical intramolecular feature. Theoretical and spectroscopic studies of 1,4-diazepine derivatives have shown the existence of tautomeric equilibria, where the stability of different forms is influenced by strong intramolecular hydrogen bonds, such as between a hydroxyl group and a ring nitrogen (O-H···N). researchgate.net This pre-organization of the molecule's shape and electronic properties can significantly impact its ability to fit into a specific binding pocket.
Intermolecular Interactions: The recognition of these compounds by their biological targets is driven by a combination of non-covalent interactions:
Hydrogen Bonds: In the Falcipain-2 inhibitor complex, a hydrogen bond forms between the side chain of Trp206 and the inhibitor's carbonyl group, which increases the electrophilicity of the ligand and facilitates the covalent reaction. nih.gov For GABAA receptor interactions, molecular docking studies of diazepam derivatives have identified key hydrogen bonds, such as with the side chain of β2Asn265. nih.gov
Hydrophobic and π-Interactions: The potency of benzodiazepines at the GABAA receptor correlates with hydrophobicity. basicmedicalkey.com The binding pocket contains several aromatic and aliphatic residues. Docking studies predict that the phenyl ring of diazepam derivatives engages in Pi-Alkyl interactions with the side chains of residues like Pro233 and Leu269 of the α1 subunit. nih.gov
Halogen Bonds: The presence of halogen substituents, common in many active benzodiazepines, can lead to specific interactions. For example, the fluorine atom on a diazepam derivative was predicted to form a halogen-halogen interaction with the main chain oxygen of α1Ile228. nih.gov
These combined interactions anchor the ligand within the binding site, stabilize the biologically active conformation of the target protein, and ultimately drive the observed pharmacological effect.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 1-(1,4-Diazepan-1-yl)-2-phenylethanone |
| Diazepam |
| Flurazepam |
| Rucaparib |
| H34 (Benzodiazepine PARP-1 inhibitor) |
| H42 (Benzodiazepine PARP-1 inhibitor) |
| H48 (Benzodiazepine PARP-1 inhibitor) |
| H52 (Benzodiazepine PARP-1 inhibitor) |
| α,β-unsaturated benzo tandfonline.comacs.orgdiazepin-2-one methyl ester |
Future Directions and Advanced Research Avenues for 1 1,4 Diazepan 1 Yl 2 Phenylethanone
Development of Chemoinformatic Models for Predictable Synthesis and Molecular Interaction
Future research could focus on the development of chemoinformatic models to predict the most efficient synthetic routes for 1-(1,4-Diazepan-1-yl)-2-phenylethanone and its derivatives. By leveraging databases of chemical reactions, algorithms can be trained to suggest optimal reaction conditions, catalysts, and starting materials, thereby reducing the time and resources spent on empirical experimentation.
Furthermore, chemoinformatic approaches, such as quantitative structure-activity relationship (QSAR) and molecular docking simulations, could be employed to predict the molecular interactions of this compound with biological targets. These models can provide valuable insights into its potential therapeutic applications by identifying likely protein binding partners and predicting binding affinities.
Interactive Table: Potential Chemoinformatic Approaches
| Chemoinformatic Technique | Application for this compound | Predicted Outcome |
| Retrosynthesis Analysis | Prediction of novel and efficient synthetic pathways. | Optimized synthesis protocols. |
| Molecular Docking | Simulation of binding to various protein targets. | Identification of potential biological targets. |
| QSAR Modeling | Correlation of structural features with biological activity. | Prediction of therapeutic efficacy. |
| Molecular Dynamics | Simulation of conformational changes upon binding. | Understanding of binding stability. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of AI and ML can accelerate the drug development pipeline by prioritizing the synthesis of compounds with the highest probability of success. nih.gov This data-driven approach minimizes the trial-and-error nature of traditional chemical research. nih.gov
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The development of novel synthetic methodologies is crucial for the efficient and sustainable production of this compound. Future research could explore the use of green chemistry principles, such as employing environmentally benign solvents, reducing energy consumption, and utilizing catalytic reactions to minimize waste. eurekaselect.comnih.gov
Flow chemistry, a modern synthetic technique, offers precise control over reaction parameters and allows for safer and more scalable synthesis. The application of flow chemistry to the synthesis of this compound could lead to higher yields and purity. Additionally, the exploration of biocatalysis, using enzymes to perform specific chemical transformations, could offer a highly selective and environmentally friendly synthetic route. researchgate.netnih.govmdpi.com
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Ligand-Target Dynamics
Advanced spectroscopic techniques can provide unprecedented insights into the synthesis and biological interactions of this compound. The use of in-situ spectroscopic probes, such as Raman and infrared spectroscopy, can enable real-time monitoring of synthetic reactions, allowing for precise control and optimization of reaction conditions.
To study its interactions with biological targets, techniques like surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy can be employed. These methods can provide detailed information on binding kinetics, affinity, and the structural changes that occur upon ligand-target binding, which is crucial for understanding its mechanism of action. researchgate.net
Multidisciplinary Approaches in Chemical Biology Research
A comprehensive understanding of the biological role of this compound will necessitate multidisciplinary approaches. Collaborations between chemists, biologists, and pharmacologists will be essential to elucidate its mechanism of action, identify its cellular targets, and evaluate its therapeutic potential.
Chemical biology tools, such as chemical probes and activity-based protein profiling, could be developed based on the this compound scaffold. These tools would be invaluable for studying its effects in complex biological systems and for the identification of novel therapeutic targets.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(1,4-Diazepan-1-yl)-2-phenylethanone?
- Methodology :
- Nucleophilic substitution : React 1,4-diazepane with a phenylethanone derivative (e.g., 2-bromo-1-phenylethanone) in a polar aprotic solvent (e.g., DMF or THF) under reflux. Use a base like K₂CO₃ to deprotonate the diazepane nitrogen and drive the reaction .
- Coupling reactions : Explore Buchwald-Hartwig amination or Ullmann-type coupling for introducing the diazepane moiety to the phenylethanone backbone. Optimize catalyst systems (e.g., Pd/Cu) and ligand selection .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol or acetonitrile.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the diazepane ring connectivity and phenylethanone substitution pattern. Look for characteristic shifts (e.g., carbonyl at ~200 ppm in ¹³C NMR) .
- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns .
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .
Q. What are the recommended storage conditions to ensure stability?
- Methodology :
- Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Avoid moisture to prevent hydrolysis of the ketone or diazepane moieties .
- Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis?
- Methodology :
- DoE (Design of Experiments) : Screen variables (temperature, solvent, catalyst loading) using a fractional factorial design. For example, higher temperatures (80–100°C) may accelerate substitution but risk side reactions .
- Kinetic studies : Use in situ FTIR or HPLC to monitor reaction progress and identify rate-limiting steps .
- Catalyst optimization : Test Pd-XPhos or CuI/1,10-phenanthroline systems for coupling efficiency .
Q. What strategies are used to investigate the compound's interaction with biological targets?
- Methodology :
- Receptor binding assays : Radioligand displacement studies (e.g., using ³H-labeled GABA analogs) to assess affinity for benzodiazepine-binding sites .
- Cell-based assays : Measure intracellular calcium flux or cAMP levels in neuronal cell lines (e.g., SH-SY5Y) to evaluate functional activity .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in GABAₐ receptor models .
Q. How can computational modeling assist in predicting the compound's reactivity?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. Calculate Fukui indices for reaction hotspots .
- MD simulations : Simulate solvation effects in water/DMSO to assess stability under experimental conditions .
- ADMET prediction : Use SwissADME or pkCSM to estimate bioavailability and metabolic pathways .
Q. What are the common sources of data discrepancies in biological activity studies?
- Methodology :
- Purity validation : Ensure >95% purity via HPLC and elemental analysis. Impurities (e.g., unreacted starting materials) may confound activity results .
- Assay standardization : Use positive controls (e.g., diazepam for GABAₐ assays) and replicate experiments across multiple cell lines .
- Solvent effects : Compare activity in DMSO vs. saline to rule out solvent-induced artifacts .
Q. How to design a study to establish structure-activity relationships (SAR) for derivatives?
- Methodology :
- Derivative synthesis : Modify substituents on the phenylethanone (e.g., electron-withdrawing groups) or diazepane (e.g., N-alkylation) .
- High-throughput screening : Test analogs in parallelized assays (e.g., fluorescence-based binding or cytotoxicity screens) .
- Multivariate analysis : Use PCA (Principal Component Analysis) to correlate structural descriptors (e.g., logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
